(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate
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Overview
Description
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoroborate group attached to a triazole ring, which is further connected to a benzyl group. The presence of the trifluoroborate group imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Introduction of the Trifluoroborate Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the formation of the triazole ring through click chemistry.
Boron Reagents:
Nucleophiles: Used in substitution reactions to replace the trifluoroborate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazole derivatives .
Scientific Research Applications
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can stabilize transition states and intermediates in chemical reactions, enhancing the reactivity and selectivity of the compound . The triazole ring can interact with biological targets, such as enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound with three triazole rings attached to a central amine group.
1-Benzyl-4-(1H-1,2,3-triazol-4-yl)methanol: A compound with a triazole ring and a benzyl group, but without the trifluoroborate group.
Uniqueness
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
898544-66-6 |
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Molecular Formula |
C11H12BF3N3O- |
Molecular Weight |
270.04 g/mol |
IUPAC Name |
(1-benzyltriazol-4-yl)methoxymethyl-trifluoroboranuide |
InChI |
InChI=1S/C11H12BF3N3O/c13-12(14,15)9-19-8-11-7-18(17-16-11)6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2/q-1 |
InChI Key |
SEKOPDWQBODVIS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](COCC1=CN(N=N1)CC2=CC=CC=C2)(F)(F)F |
Origin of Product |
United States |
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